molecular formula C14H15NO4 B138331 diethyl 1H-indole-2,5-dicarboxylate CAS No. 127221-02-7

diethyl 1H-indole-2,5-dicarboxylate

Cat. No.: B138331
CAS No.: 127221-02-7
M. Wt: 261.27 g/mol
InChI Key: IEFLIZMMNNHRSB-UHFFFAOYSA-N
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Description

Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1H-indole-2,5-dicarboxylate typically involves the reaction of indole derivatives with diethyl oxalate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale Fischer indole synthesis. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-indole-2,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 1H-indole-2,5-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceuticals with indole-based structures.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1H-indole-2,5-dicarboxylate is unique due to its dual carboxylate groups, which enhance its reactivity and potential for forming diverse derivatives. This structural feature makes it a valuable compound for synthesizing a wide range of biologically active molecules .

Biological Activity

Diethyl 1H-indole-2,5-dicarboxylate (DEIC) is a significant compound within the indole family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is characterized by its dual carboxylate groups, which enhance its reactivity and facilitate the formation of various derivatives. This structural feature makes DEIC a valuable precursor in synthesizing biologically active molecules. Indole derivatives, including DEIC, have been extensively studied for their roles in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anticancer, and antimicrobial properties .

Target Interactions

DEIC interacts with multiple biological targets, leading to various pharmacological effects:

  • Antiviral Activity : Indoles often inhibit viral replication by interfering with viral enzymes or host cell processes. For instance, indole derivatives have been shown to inhibit HIV integrase activity .
  • Anticancer Properties : DEIC exhibits antiproliferative effects against various cancer cell lines. Its mechanism may involve the destabilization of microtubules or induction of apoptosis in cancer cells .
  • Antimicrobial Effects : The compound has demonstrated activity against a range of pathogens, suggesting potential applications in treating infectious diseases.

Biochemical Pathways

Indole derivatives like DEIC are known to influence several biochemical pathways:

  • Cell Cycle Regulation : DEIC has been shown to arrest cancer cells in specific phases of the cell cycle, which is critical for its anticancer activity .
  • Reactive Oxygen Species (ROS) Modulation : Some indole derivatives act as antioxidants, reducing oxidative stress within cells.

Anticancer Activity

Recent studies have highlighted DEIC's potential as an anticancer agent:

  • In Vitro Studies : DEIC was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells), demonstrating significant antiproliferative effects with IC50 values ranging from 10 to 33 nM .
  • Mechanistic Insights : Flow cytometry analysis revealed that DEIC treatment leads to G2/M phase arrest and apoptosis in treated cells .

Antiviral Properties

Research indicates that DEIC may inhibit viral replication:

  • HIV Integrase Inhibition : Compounds structurally related to DEIC have shown promise in inhibiting HIV integrase with IC50 values around 32.37 μM . This suggests that DEIC could serve as a scaffold for developing new antiviral agents.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)Notes
Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateAntimicrobialNot specifiedKnown for anti-corrosion properties
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylateAntiviralNot specifiedExhibits activity against influenza A
Diethyl 1H-indole-2-carboxylic acidAnticancer3.11Effective against HIV integrase

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of DEIC on MCF-7 cells and found significant cytotoxicity linked to its ability to disrupt microtubule dynamics and induce apoptosis .
  • Antiviral Mechanisms : Research into indole derivatives has identified their role in inhibiting HIV replication through integrase inhibition. This suggests that modifications on the indole structure could enhance antiviral potency .
  • Antimicrobial Potential : DEIC's broad-spectrum antimicrobial activity has been documented, indicating its utility in developing new antibiotics or adjunct therapies for infectious diseases.

Properties

IUPAC Name

diethyl 1H-indole-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFLIZMMNNHRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576011
Record name Diethyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127221-02-7
Record name Diethyl 1H-indole-2,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmole) in a saturated HCl/EtOH (200 ml) was stirred at 55 C. for 24 h and evaporated in vacuo to dryness. The residue was freeze-dried from dioxane to give 22.18 g (99%) of 1H-indole-2,5-dicarboxylic acid diethyl ester, 16 as white powder. MS: 262.12 (M+H). 1-NMR (DMSO-d6): 12.23 (s, 1H, H-1, indole); 8.34 (m, 1H, H-4, indole); 7.83 (m, 1H, H-6, indole); 7.49 (m, 1H, H-7, indole); 7.30 (s, 1H, H-3, indole); 4.31 (m, 4H, —OCH2CH3); 1.32 (m, 4H, —OCH2CH3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
200 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1H-Indole-2,5-dicarboxylic acid 2-ethyl ester (20.0 g, 85.75 mmole) in a saturated HCl/EtOH (200 ml) was stirred at 55C for 24 h and evaporated in vacuo to dryness. The residue was freeze-dried from dioxane to give 22.18 g (99%) of 1H-indole-2,5-dicarboxylic acid diethyl ester, 16 as white powder. MS: 262.12 (M+H). 1H-NMR (DMSO-d6): 12.23 (s, 1H, H-1, indole); 8.34 (m, 1H, H-4, indole); 7.83 (m, 1H, H-6, indole); 7.49 (m, 1H, H-7, indole); 7.30 (s, 1H, H-3, indole); 4.31 (m, 4H, —OCH2CH3); 1.32 (m, 4H, —OCH2CH3).
Quantity
20 g
Type
reactant
Reaction Step One
Name
HCl EtOH
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
55C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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